7-Triethylsilyl-13-oxobaccatin III
Description
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Properties
IUPAC Name |
(4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,26-27,29-30,32,43H,10-12,18-20H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTALQYJOGXVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(=O)CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50O11Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 7 Triethylsilyl 13 Oxobaccatin Iii
Selective Functionalization and Derivatization
The strategic placement of the triethylsilyl group at C-7 allows for the selective functionalization of other reactive sites within the molecule. This has been instrumental in the synthesis of novel taxoid analogs with potential therapeutic applications.
The C-14 position of 7-Triethylsilyl-13-oxobaccatin III is activated by the adjacent C-13 ketone, making it amenable to regioselective amination through the formation of an enolate intermediate.
The protons at the C-14 position of 13-oxobaccatin derivatives are acidic due to their α-position relative to the C-13 carbonyl group. youtube.comyoutube.com This allows for deprotonation by a suitable base to form a nucleophilic enolate. The choice of base is critical to ensure regioselectivity and avoid unwanted side reactions. Strong, non-nucleophilic bases are often employed for this purpose. The resulting enolate is a key intermediate that can react with various electrophiles. youtube.comyoutube.com
In the context of this compound, the formation of the C-13 enolate sets the stage for the introduction of substituents at the C-14 position. This reactivity is a cornerstone of efforts to synthesize novel taxoid analogs.
Once the enolate of this compound is formed, it can be reacted with electrophilic nitrogen sources to introduce a nitrogen-containing functional group at C-14. Reagents such as dialkyl azodicarboxylates and tosyl azide (B81097) are commonly used for this purpose. wikipedia.orgbeilstein-journals.orgrsc.org
Azodicarboxylates: These reagents can react with the enolate to form a C-N bond, leading to the corresponding α-amino ketone derivative after cleavage of the nitrogen-protecting groups.
Tosyl Azide: Tosyl azide serves as a source of the azide group (N3). wikipedia.orgcanada.carsc.org The reaction of the enolate with tosyl azide results in the formation of a C-14 azido (B1232118) derivative. This azido group can then be reduced to a primary amine, providing a versatile handle for further derivatization.
These reactions provide a pathway to introduce nitrogen-containing side chains at a position that is not naturally functionalized in baccatin (B15129273) III, opening up possibilities for creating new taxoid structures.
An alternative to base-mediated enolate formation is the generation of a 13-silyl enol ether from this compound. This transformation converts the ketone into a less basic, yet still nucleophilic, enol derivative. These silyl (B83357) enol ethers can then undergo oxidative azidation.
While specific examples for this compound are not extensively detailed in the literature, the general principle involves the reaction of the silyl enol ether with an azide source in the presence of an oxidant. This method can offer different reactivity and selectivity profiles compared to the direct use of enolates.
The C-13 ketone of this compound is a key functional group that can be stereoselectively reduced to the corresponding hydroxyl group, a crucial step in the synthesis of many biologically active taxoids.
The reduction of the C-13 ketone to a hydroxyl group is a critical transformation in the semisynthesis of paclitaxel (B517696) and its analogs. The stereochemistry at C-13 is paramount for the biological activity of the final compound. Sodium borohydride (B1222165) (NaBH4) and other borohydride reagents are commonly employed for this reduction. nih.govnih.gov
Research has shown that the reduction of 7-triethylsilyl-13-oxobaccatin derivatives with sodium borohydride can proceed with high stereoselectivity, favoring the formation of the desired (13S)-hydroxyl group, which is the natural configuration found in paclitaxel. nih.gov The presence of the bulky triethylsilyl group at C-7 can influence the facial selectivity of the hydride attack on the C-13 carbonyl. The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and stereoselectivity of the desired C-13 alcohol. nih.gov
| Precursor | Reagent | Product | Key Transformation | Reference |
| This compound | Sodium Borohydride | 7-Triethylsilyl-baccatin III | Stereoselective reduction of C-13 ketone to C-13 hydroxyl group | nih.gov |
This stereoselective reduction is a fundamental step that bridges the gap between the 13-oxo intermediate and the 13-hydroxy core structure required for the attachment of the C-13 side chain characteristic of active taxoids.
Reduction Reactions at C-13
Zinc-Promoted Reductions Leading to 11,12-Dihydro Analogs and Subsequent Rearrangements
The reduction of this compound with zinc dust in the presence of an acid, such as acetic acid, leads to the formation of 11,12-dihydro analogs. This reaction proceeds through the reduction of the α,β-unsaturated ketone system within the A-ring of the baccatin core. The resulting 11,12-dihydro derivatives are often not stable and can undergo further rearrangements. The specific nature of these rearrangements can be influenced by reaction conditions and the substitution pattern on the taxane (B156437) skeleton.
One notable rearrangement involves the formation of a new five-membered ring through a cascade of reactions initiated by the reduction. This transformation highlights the complex reactivity of the taxane framework and provides a route to novel skeletal structures that may possess unique biological activities. The intricate interplay of functional groups on the baccatin core dictates the course of these zinc-promoted reactions.
Alkylation and Complex Skeletal Rearrangements
The methylation of this compound, typically at the C-1 position, can be achieved using a strong base followed by treatment with an electrophilic methyl source, such as methyl iodide. The resulting methylated intermediate can then undergo an intramolecular aldol (B89426) condensation. This reaction is facilitated by the presence of the C-13 oxo group and the newly introduced methyl group, which can participate in the formation of a new carbon-carbon bond.
This intramolecular cyclization leads to the formation of novel polycyclic systems, demonstrating the utility of the C-13 oxo functionality as a handle for further chemical elaboration. The specific ring system formed depends on the reaction conditions and the stereochemistry of the starting material. These complex skeletal rearrangements provide access to a diverse array of taxane analogs with modified ring architectures.
The C and D rings of this compound are susceptible to rearrangement under basic or nucleophilic conditions. For instance, treatment with a strong base can induce cleavage of the C-7,C-8 bond. This fragmentation reaction is driven by the relief of ring strain and the formation of a more stable intermediate. The resulting rearranged product possesses a significantly altered carbon skeleton compared to the parent baccatin structure.
Similarly, the use of cyanide as a nucleophile can trigger a cascade of rearrangements involving the C and D rings. The initial attack of the cyanide ion can lead to the opening of the oxetane (B1205548) D-ring, followed by further skeletal transformations. These rearrangements underscore the chemical lability of certain bonds within the taxane core and offer pathways to derivatives with unconventional structures.
Deprotection and Protecting Group Interconversions of the Triethylsilyl Group
The triethylsilyl (TES) group at the C-7 position of this compound serves as a crucial protecting group during multi-step syntheses of paclitaxel and its analogs. Its removal, or deprotection, is a key step in the final stages of these synthetic routes. The TES group can be selectively cleaved under various conditions, allowing for the unmasking of the C-7 hydroxyl group for further functionalization.
Structure-Reactivity Relationships in Biotransformations
Influence of C-13 Oxo Group on Enzymatic Turnover (e.g., by Taxane 2-O-benzoyltransferase)
The presence of an oxo group at the C-13 position of the baccatin core has a significant impact on the efficiency of enzymatic transformations. Studies involving taxane 2-O-benzoyltransferase (TBT), an enzyme involved in the biosynthesis of paclitaxel, have revealed that 13-oxotaxanes are highly productive substrates. researchgate.net Specifically, the 2-O-debenzoylation of 13-oxobaccatin III was found to proceed at a faster rate compared to other 13-oxotaxane derivatives. researchgate.net
This enhanced reactivity of the C-13 oxo analog suggests that the electronic and steric properties of the C-13 substituent play a crucial role in substrate recognition and catalysis by taxane 2-O-benzoyltransferase. The enzyme appears to have a preference for the ketone functionality at this position, which may facilitate proper binding and orientation of the substrate within the active site. The reduction of the 13-oxo group to a hydroxyl group, a key step in the synthesis of new-generation taxoids, highlights the importance of this position in modulating biological activity. researchgate.net
The enzyme taxane 2-O-benzoyltransferase catalyzes the transfer of a benzoyl group from benzoyl-CoA to the 2α-hydroxyl group of a taxane precursor. nih.govqmul.ac.uk The efficiency of this reaction is influenced by the nature of the substituent at C-13. The preference for the 13-oxo group suggests that this functionality may be involved in key interactions with the enzyme, thereby promoting a more favorable catalytic turnover.
Chemical Insights: Transformations and Reactivity of a Key Paclitaxel Precursor
The intricate world of organic chemistry continually seeks to understand and manipulate complex molecules to advance scientific knowledge and develop new therapeutic agents. One such molecule of significant interest is this compound, a crucial intermediate in the semi-synthesis of the renowned anticancer drug, paclitaxel. This article delves into the chemical transformations and reactivity of this specific compound and explores the broader context of enzymatic modifications of related taxoids by cytochrome P450 enzymes.
Regioselective Oxidation Patterns by Cytochrome P450 Enzymes on Taxoids General Context
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. In the context of taxoids like paclitaxel (B517696) and its analogues, CYP-mediated oxidation is a critical determinant of their pharmacokinetic profiles and can lead to the formation of various metabolites. This oxidation is often highly regioselective, meaning that the enzyme preferentially hydroxylates specific positions on the taxane (B156437) core or its side chains.
The two major human CYP isoforms involved in the metabolism of paclitaxel and the related drug docetaxel (B913) are CYP2C8 and CYP3A4. nih.govnih.gov These enzymes exhibit distinct regioselectivities in their hydroxylation patterns, which are influenced by the specific structure of the taxoid substrate.
For paclitaxel, the primary site of metabolism in humans is the hydroxylation of the C-6 position of the baccatin (B15129273) core, a reaction predominantly catalyzed by CYP2C8. nih.govnih.gov To a lesser extent, CYP3A4 mediates the hydroxylation of the phenyl group at the C-3' position of the side chain. nih.gov
In contrast, the metabolism of docetaxel is primarily governed by CYP3A4, which hydroxylates the tert-butyl group of the C-13 side chain. nih.gov This difference in metabolic pathways highlights the significant impact that even minor structural variations between taxoids can have on their interaction with CYP enzymes.
The regioselectivity of these enzymatic reactions is of profound importance in drug development, as the resulting metabolites may have different efficacy, toxicity, and clearance rates compared to the parent drug. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and for designing new taxoid derivatives with improved metabolic stability.
Below is a data table summarizing the primary regioselective oxidation patterns observed for paclitaxel and docetaxel mediated by human cytochrome P450 enzymes.
| Taxoid | Primary CYP Isoform | Site of Hydroxylation |
| Paclitaxel | CYP2C8 | C-6 of the baccatin core nih.govnih.gov |
| CYP3A4 | C-3' phenyl group of the side chain nih.gov | |
| Docetaxel | CYP3A4 | tert-butyl group of the C-13 side chain nih.gov |
Structural Characterization and Spectroscopic Analysis of 7 Triethylsilyl 13 Oxobaccatin Iii and Its Derivatives
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is an indispensable technique for determining the molecular weight of a compound, elucidating its structure through fragmentation analysis, and assessing its purity.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally well-suited for the analysis of complex mixtures and the characterization of individual compounds like 7-Triethylsilyl-13-oxobaccatin III.
In a typical LC-MS analysis of this compound, the compound is first dissolved in a suitable solvent and injected into the HPLC system. The stationary and mobile phases are chosen to achieve optimal separation from any impurities or related substances. As the compound elutes from the chromatography column, it is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
For this compound, with a molecular formula of C₃₇H₅₀O₁₁Si, the calculated molecular weight is approximately 698.87 g/mol . Therefore, in the positive ion mode ESI-MS spectrum, the most prominent peak would be expected at an m/z (mass-to-charge ratio) corresponding to the protonated molecule, [C₃₇H₅₀O₁₁Si + H]⁺, at approximately 699.88. The presence of this ion with high intensity serves as a primary confirmation of the molecular weight of the compound.
Purity assessment is achieved by examining the chromatogram for the presence of other peaks. The area under the main peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. The mass spectrometer can also be used to identify the molecular weights of any impurities present, aiding in their structural elucidation.
Interactive Data Table: Expected LC-MS Data for this compound
| Parameter | Expected Value | Description |
| Retention Time (min) | Varies | Dependent on specific LC conditions (column, mobile phase, flow rate). |
| Molecular Formula | C₃₇H₅₀O₁₁Si | The chemical formula of the compound. |
| Molecular Weight (Da) | 698.87 | The calculated monoisotopic mass of the neutral molecule. |
| Observed Ion (m/z) | ~699.88 | Corresponds to the protonated molecule [M+H]⁺. |
| Other Possible Adducts (m/z) | ~721.86 | Corresponds to the sodium adduct [M+Na]⁺. |
| Purity (%) | >95% (typical) | Determined by the relative peak area in the chromatogram. |
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, provide information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration.
The FT-IR spectrum of this compound would exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The complex structure of the baccatin (B15129273) III core, along with the triethylsilyl protecting group, gives rise to a unique spectral fingerprint.
Key expected vibrational frequencies for this compound include:
O-H Stretching: Although the 7-hydroxyl group is silylated, the hydroxyl group at the 1-position will show a characteristic broad absorption band in the region of 3500-3300 cm⁻¹.
C-H Stretching: The aliphatic and aromatic C-H stretching vibrations will appear in the 3100-2850 cm⁻¹ region. The Si-CH₂-CH₃ groups will contribute to the aliphatic C-H stretching bands.
C=O Stretching: The molecule contains several carbonyl groups which will give rise to strong absorption bands in the 1750-1700 cm⁻¹ region. The ketone at the 13-position and the ester carbonyls will have distinct, though potentially overlapping, stretching frequencies.
C-O Stretching: The C-O single bond stretching vibrations from the esters, ethers, and alcohol functional groups will result in strong bands in the 1250-1000 cm⁻¹ region.
Si-O-C Stretching: The presence of the triethylsilyl ether at the 7-position will be confirmed by a strong and characteristic Si-O-C stretching band, typically observed in the 1100-1050 cm⁻¹ region.
Si-C Stretching: Vibrations associated with the Si-C bonds of the triethylsilyl group would be expected at lower frequencies.
Interactive Data Table: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3450 | Broad, Medium | O-H Stretch | Hydroxyl |
| ~3080-2880 | Medium to Strong | C-H Stretch | Aliphatic (including Si-Et) & Aromatic |
| ~1745 | Strong | C=O Stretch | Ester (Acetyl) |
| ~1730 | Strong | C=O Stretch | Ester (Benzoyl) |
| ~1715 | Strong | C=O Stretch | Ketone (C13-oxo) |
| ~1240 | Strong | C-O Stretch | Acetate |
| ~1100 | Strong | Si-O-C Stretch | Silyl (B83357) Ether |
| ~1070 | Strong | C-O Stretch | Baccatin Core Ethers/Alcohols |
7 Triethylsilyl 13 Oxobaccatin Iii As a Strategic Intermediate in the Synthesis of Complex Taxoid Molecules
Synthesis of Advanced Taxane (B156437) Analogs
The primary utility of 7-Triethylsilyl-13-oxobaccatin III lies in its role as a starting material for taxane analogs that are difficult to synthesize through other means. The presence of the C-13 ketone is a key feature, serving as a masked hydroxyl group while activating the adjacent C-14 position for novel functionalization.
Preparation of Novel C-14 Functionalized Taxanes (e.g., 14β-azido, 14β-amino derivatives)
A significant advancement enabled by this compound is the introduction of functional groups at the C-14 position, a modification that can profoundly influence the biological activity of the resulting taxoid. Research has demonstrated that the C-13 ketone facilitates the deprotonation of the C-14 proton (H-14) using a suitable base, which generates a corresponding enolate. researchgate.net This enolate acts as a nucleophile, allowing for selective functionalization at the C-14 position.
This methodology has been successfully employed to synthesize 14β-azido and 14β-amino derivatives. The enolate of 7-TES-13-oxobaccatin III can be selectively aminated using electrophilic nitrogen sources such as tosyl azide (B81097), yielding 7-TES-13-oxo-14β-azidobaccatin III. researchgate.net An alternative pathway involves the formation of a 13-silyl enol ether from 7-TES-13-oxobaccatin III, followed by azidation with sodium azide (NaN₃) under oxidative conditions using cerium ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net
The resulting 14β-azido intermediate is a versatile precursor for a new family of C-14 functionalized taxanes. The azido (B1232118) group can be readily converted to an amino group, which can be further derivatized to form carbamates and thiocarbamates. researchgate.net These modifications have been instrumental in exploring the structure-activity relationships (SAR) of taxoids, particularly in developing compounds that may overcome mechanisms of drug resistance. researchgate.netresearchgate.net
Table 1: Key Intermediates in C-14 Functionalization
| Precursor | Reagents | Product | Application |
|---|---|---|---|
| 7-TES-13-oxobaccatin III | 1. Base (e.g., KHMDS) 2. Tosyl Azide | 7-TES-13-oxo-14β-azidobaccatin III | Precursor for 14β-amino taxanes |
| 7-TES-13-oxobaccatin III | 1. DBU, TMS-Cl 2. NaN₃, CAN | 7-TES-13-oxo-14β-azidobaccatin III | Alternative route to azido derivative |
Semisynthesis of Second-Generation Taxoids (e.g., Ortataxel)
Second-generation taxoids are designed to possess improved pharmacological properties, such as enhanced activity against drug-resistant cancer cells or oral bioavailability. Ortataxel is a prominent example of a second-generation taxoid known for being a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common cause of multidrug resistance. researchgate.net
While a direct, published semisynthesis of Ortataxel from this compound is not explicitly detailed, the strategic importance of this intermediate lies in its ability to generate the structural motifs characteristic of these advanced analogs. nih.gov Modifications at positions like C-14, C-7, and C-10 are crucial for weakening the interaction between the taxane and P-gp. researchgate.net The C-14 functionalization described previously is a key strategy in this endeavor. By providing a reliable route to C-14 modified baccatin (B15129273) cores, 7-TES-13-oxobaccatin III serves as a critical platform for the synthesis of taxoids with the potential for improved efficacy and the ability to circumvent resistance, exemplified by molecules like Ortataxel. researchgate.net
Strategic Applications in the Construction of Paclitaxel (B517696) and Docetaxel (B913) Derivatives
The most fundamental application of the baccatin core is the semisynthesis of paclitaxel and docetaxel. In modern synthetic schemes, the C-13 ketone of this compound functions as a protecting group for the C-13 hydroxyl. This strategy prevents the C-13 hydroxyl from interfering with the attachment of the side chain, a notoriously challenging step.
The synthesis begins with the selective silylation of the C-7 hydroxyl group of a baccatin derivative, followed by oxidation to the 13-ketone to yield 7-TES-13-oxobaccatin III. This intermediate is then reduced stereoselectively, typically with a reducing agent like sodium borohydride (B1222165), to regenerate the C-13 hydroxyl group, yielding 7-O-triethylsilylbaccatin III. This protected baccatin core is then ready for the crucial esterification step. The lithium alkoxide of 7-O-TES-baccatin III is reacted with a β-lactam, which serves as the precursor for the C-13 N-acyl-phenylisoserine side chain. google.com
Contributions to Methodological Advancements in Organic Synthesis
The chemistry surrounding this compound has not only produced new molecules but has also spurred the development of novel synthetic methods applicable to complex natural products.
Development of Regioselective and Stereoselective Functionalization Methodologies
The synthesis and subsequent reactions of this compound are a showcase of modern chemo-, regio-, and stereoselective methods.
Regioselectivity: The initial protection of the C-7 hydroxyl with a triethylsilyl group in the presence of other hydroxyls (e.g., at C-1, C-13) is a key regioselective step. More importantly, the generation of the C-13 enolate from the 13-oxo intermediate directs subsequent electrophilic attack specifically to the C-14 position, demonstrating remarkable regiocontrol on a complex scaffold. researchgate.net
Stereoselectivity: The reduction of the C-13 ketone is a critical stereoselective transformation. To produce biologically active taxoids, this reduction must yield the natural (13R)-hydroxyl configuration. The development of conditions to achieve this high stereoselectivity is a significant methodological achievement.
Table 2: Examples of Selective Methodologies
| Transformation | Position(s) | Selectivity Type | Description |
|---|---|---|---|
| Silylation | C-7 | Regioselective | Preferential protection of the C-7 hydroxyl over other hydroxyl groups. |
| Amination | C-14 | Regioselective | Functionalization occurs at C-14 via an enolate intermediate, not at other possible sites. researchgate.net |
Pioneering Approaches in Complex Natural Product Chemical Modification
The use of this compound represents a pioneering approach in the strategic modification of natural products. The traditional view of a ketone in a synthetic route is often as a target for nucleophilic addition or as a precursor to an alcohol. The innovation here is using the ketone as a dual-purpose functional group:
A Protecting Group: It effectively masks the C-13 hydroxyl, one of the most reactive sites on the baccatin core, preventing unwanted side reactions during other transformations.
An Activating Group: It acidifies the adjacent C-14 protons, unlocking this previously inaccessible position for novel and synthetically valuable functionalization. researchgate.net
This "functional group interconversion" strategy, where an oxidized state is used to orchestrate modifications at an adjacent site before being reverted to its original reduced state, provides a powerful and elegant blueprint for the chemical manipulation of other complex natural products. It minimizes the number of synthetic steps and opens up new avenues for creating molecular diversity from a common, intricate starting material.
Q & A
Q. What are the optimal reaction conditions for synthesizing 7-Triethylsilyl-13-oxobaccatin III, and how can purity be validated?
- Methodological Answer : Synthesis should follow stepwise protocols with controlled parameters (e.g., temperature, solvent polarity, and catalyst ratios). Purity validation requires orthogonal analytical techniques:
- HPLC for retention time consistency.
- NMR (¹H/¹³C) to confirm structural integrity and absence of impurities.
- Mass spectrometry (HRMS) for molecular weight confirmation.
Experimental sections must detail reagent ratios, reaction times, and purification steps (e.g., column chromatography) to ensure reproducibility .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s stereochemistry?
- Methodological Answer : Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities, particularly for the oxobaccatin core and triethylsilyl group orientation. Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to validate assignments. Cross-referencing with crystallographic data (if available) enhances accuracy .
Advanced Research Questions
Q. How can contradictory data between computational models and experimental stability profiles of this compound be resolved?
- Methodological Answer : Address discrepancies through:
- Comparative analysis : Re-examine computational parameters (e.g., solvent models, basis sets) to align with experimental conditions.
- Sensitivity testing : Vary temperature/pH in stability assays to identify hidden variables.
- Multi-lab validation : Collaborate to replicate results and rule out instrumentation bias.
Document contradictions transparently in the discussion section, linking findings to prior literature .
Q. What experimental design principles minimize side reactions during multi-step derivatization of this compound?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction sequences:
- Protecting group strategy : Prioritize silyl ether stability under specific conditions (e.g., acidic/basic media).
- In situ monitoring : Use FTIR or LC-MS to detect intermediates and abort steps if side products exceed 5%.
- Parallel synthesis : Test alternative reagents (e.g., milder oxidizing agents) to preserve the oxobaccatin core.
Include failure analyses in supplementary materials to guide future work .
Q. How should researchers approach structure-activity relationship (SAR) studies for this compound analogs with conflicting bioactivity data?
- Methodological Answer : Conduct systematic SAR with:
- Dose-response curves : Confirm bioactivity thresholds across multiple cell lines.
- Molecular docking : Map analog binding modes to target proteins (e.g., tubulin) and correlate with experimental IC₅₀ values.
- Meta-analysis : Compare results across published datasets to identify trends (e.g., substituent electronegativity vs. cytotoxicity).
Highlight limitations (e.g., assay variability) and propose validation workflows .
Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data for this compound?
- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across treatment groups. Report confidence intervals and p-values with adjustments for multiple comparisons. Raw data should be archived in repositories (e.g., Zenodo) for transparency .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer : Follow quality-by-design (QbD) principles:
- Process analytical technology (PAT) : Monitor key parameters (e.g., mixing efficiency, heat transfer) in real-time.
- Critical quality attributes (CQAs) : Define thresholds for purity, yield, and particle size.
- Batch records : Document deviations and corrective actions.
Publish detailed protocols in open-access formats to facilitate replication .
Contradiction and Peer Review
Q. What steps should be taken if peer reviewers challenge the proposed mechanism of action for this compound?
- Methodological Answer :
- Re-examine controls : Ensure assays included appropriate negative/positive controls (e.g., siRNA knockdown of target proteins).
- Supplementary validation : Perform orthogonal assays (e.g., SPR for binding affinity, CRISPR-edited cell lines).
- Literature rebuttal : Cite precedents for similar mechanisms while acknowledging limitations.
Revise the discussion to contextualize critiques and propose follow-up studies .
Ethical and Reporting Standards
Q. How should researchers address sex/gender biases in preclinical studies involving this compound?
- Methodological Answer : Adhere to SAGER guidelines :
- Use both male and female cell lines/animal models.
- Stratify data by sex in pharmacokinetic/pharmacodynamic analyses.
- Disclose limitations if sex-specific studies are impractical.
Include ethics statements in methods sections to meet journal requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
